Monomyristolein

Vue d'ensemble

Description

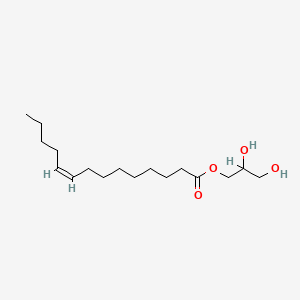

Monomyristolein, also known as 7Z-monomyristolein or 7.7 MAG, is a type of lipid used in lipid cubic phase (LCP) crystallization . Its molecular formula is C17H32O4 . It is often used in structural solutions, including the NapA sodium/proton antiporter .

Molecular Structure Analysis

Monomyristolein has a molecular weight of 300.43 . The temperature-composition phase diagram of Monomyristolein in water was constructed using x-ray diffraction . The phases identified in the system include the lamellar crystalline phase, the lamellar liquid crystalline phase, the fluid isotropic phase, and two inverted cubic phases .Physical And Chemical Properties Analysis

Monomyristolein forms a cubic phase with larger water channels than the more common 9.9 MAG . The cubic-to-lamellar transition rate decreases with increasing sample hydration . Additionally, the transition proceeds more rapidly at an incubation temperature of 25°C compared to that at 0°C .Applications De Recherche Scientifique

1. Water Molecule Behavior and Hofmeister Effect

Research has revealed intriguing aspects of water molecule orientation at the surface of the nonionic surfactant monomyristolein. This study by Hishida et al. (2015) utilized heterodyne-detected vibrational sum frequency generation spectroscopy to explore how monomyristolein influences the orientation of water molecules. They discovered that water molecules at the surface orient with their hydrogen atoms pointing to the bulk. Moreover, the extent of this orientation was significantly affected by the presence of monovalent ions, especially anions, providing insights into the mechanism of the Hofmeister effect (Hishida et al., 2015).

2. Transdermal Vaccine Delivery

In the realm of pharmaceuticals, monomyristolein has been explored as a skin penetration enhancer for transdermal drug delivery. A study by Kitaoka et al. (2020) demonstrated the effectiveness of monoolein, a relative of monomyristolein, in enhancing the skin permeation of powder proteins when dissolved in an oil vehicle. This finding is crucial for the development of new methods for transdermal vaccine delivery, offering a non-invasive alternative to traditional injection methods (Kitaoka et al., 2020).

3. Cancer Treatment Applications

Monomyristin has been investigated for its potential in treating cervical cancer. Boondireke et al. (2019) studied the encapsulation of monomyristin into nanoparticles to enhance its efficacy against cervical cancer cells. Their research showed that encapsulating monomyristin increased its cytotoxicity against cancer cells at lower doses, highlighting its potential as a targeted cancer therapy (Boondireke et al., 2019).

4. Antibacterial and Antifungal Properties

Research by Nurmala et al. (2018) into monoacylglycerol derivatives, including monomyristin, revealed their potent antibacterial and antifungal properties. The study found that monomyristin exhibited significant antibacterial activity against various bacterial strains and antifungal activity against Candida albicans. This suggests its potential use in developing new antibacterial and antifungal agents (Nurmala et al., 2018).

Propriétés

IUPAC Name |

2,3-dihydroxypropyl (Z)-tetradec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h5-6,16,18-19H,2-4,7-15H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCRKLOZHGPFFJ-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

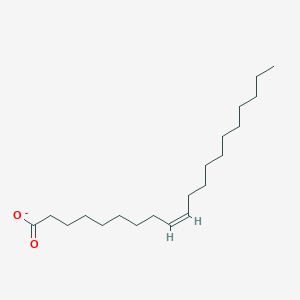

CCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydroxypropyl (Z)-tetradec-9-enoate | |

CAS RN |

56399-71-4 | |

| Record name | Monomyristolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056399714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of salts on the structural organization of monomyristolein in solution?

A: Monomyristolein, a nonionic surfactant, forms lamellar structures in water. Research indicates that the presence of salts can significantly influence the organization of these structures. Specifically, the type of anion present has a more pronounced effect compared to the cation. [] This effect is attributed to the heterogeneous distribution of ions around the monomyristolein molecules, influencing the orientation of water molecules at the interface. []

Q2: How does the molecular structure of water near the surface of monomyristolein change in the presence of salts?

A: Studies utilizing heterodyne-detected vibrational sum frequency generation spectroscopy reveal that water molecules at the monomyristolein surface orient themselves with their hydrogen atoms pointing towards the bulk solution. [] Interestingly, the presence of salts, particularly anions, can enhance this orientation effect. [] This phenomenon is linked to the Hofmeister series and suggests a connection between ion-specific effects and the organization of water molecules at the surfactant interface. []

Q3: What resources are available to researchers interested in studying the phase behavior of monomyristolein?

A: The scientific community has developed detailed temperature-composition phase diagrams for monomyristolein in water. [] This valuable resource helps researchers understand the equilibrium and metastable phases that monomyristolein can adopt under various conditions, facilitating further investigation into its properties and potential applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1238760.png)

![(2Z)-2-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1238766.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate](/img/structure/B1238769.png)

![2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol](/img/structure/B1238776.png)